methanone CAS No. 917614-84-7](/img/structure/B15168862.png)
[2-(4-Fluorophenyl)-1H-indol-4-yl](pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1H-indol-4-ylmethanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorophenyl group attached to an indole core, with a pyrrolidinylmethanone moiety, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1H-indol-4-ylmethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.
Attachment of the Pyrrolidinylmethanone Moiety: The final step involves the attachment of the pyrrolidinylmethanone group to the indole core.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of indole N-oxides or pyrrolidinyl oxides.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a precursor for synthesizing novel indole derivatives with potential biological activities.
Biology:
Biological Studies: It is used in studies to understand the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Pharmaceutical Manufacturing: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-1H-indol-4-ylmethanone involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 2-(4-Fluorophenyl)-1H-indol-3-ylmethanone
- 2-(4-Fluorophenyl)-1H-indol-5-ylmethanone
- 2-(4-Fluorophenyl)-1H-indol-6-ylmethanone
Comparison:
- Structural Differences: The position of the pyrrolidinylmethanone moiety on the indole ring varies among these compounds, leading to differences in their chemical and biological properties .
- Biological Activity: Each compound may exhibit unique biological activities due to differences in their interaction with molecular targets .
- Uniqueness: 2-(4-Fluorophenyl)-1H-indol-4-ylmethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties .
特性
CAS番号 |
917614-84-7 |
|---|---|
分子式 |
C19H17FN2O |
分子量 |
308.3 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-1H-indol-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H17FN2O/c20-14-8-6-13(7-9-14)18-12-16-15(4-3-5-17(16)21-18)19(23)22-10-1-2-11-22/h3-9,12,21H,1-2,10-11H2 |
InChIキー |
LDYIFXTZIKECND-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=C3C=C(NC3=CC=C2)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

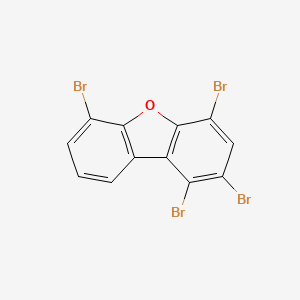
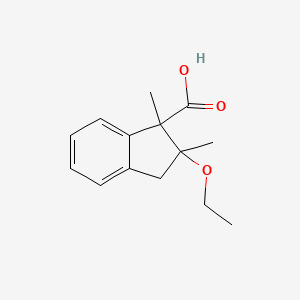
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)

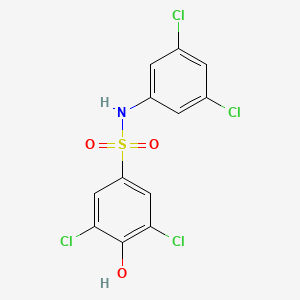
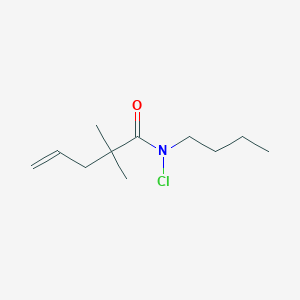
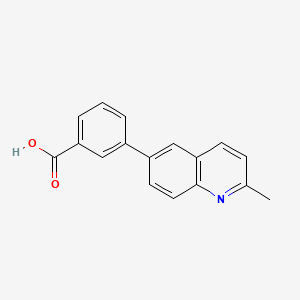
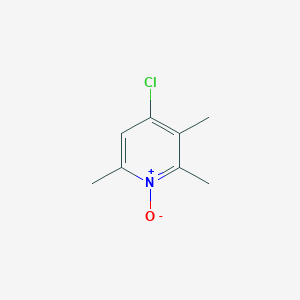
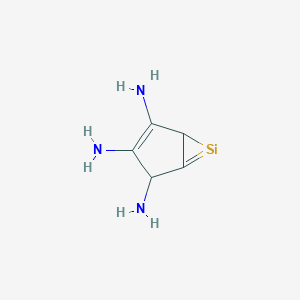
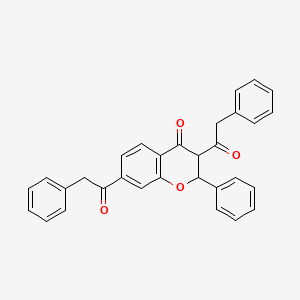
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
